2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-15-8-3-2-7-13(15)16(21)19-17-18-14(10-25-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPNOXPAPQLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzoic acid with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: 2-hydroxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
Reduction: 2-methoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, enabling comparative analysis:
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Structural Differences : Replaces the methoxy group with a bulkier bis(2-methoxyethyl)sulfamoyl moiety. The nitro group is at the 4-position of the phenyl ring instead of 3.
- Biological Activity : Exhibited 119.09% efficacy (p < 0.05) in growth modulation assays, suggesting moderate bioactivity. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the methoxy substituent .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structural Differences: Substitutes the 3-nitrophenyl group with a 4-methylphenyl moiety and replaces the methoxy group with a phenoxy linker.
- Biological Activity: Demonstrated higher activity (129.23%, p < 0.05), indicating that electron-donating methyl groups and flexible phenoxy linkages may improve target binding .
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Structural Differences : Features a diethylsulfamoyl group instead of methoxy and a 4-nitrophenyl substituent.
4-Methoxy-N-[5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
- Structural Differences : Replaces the thiazole ring with a thiadiazole core.
- Implications : Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, which could enhance π-π stacking or hydrogen bonding in biological systems .
Structural and Electronic Analysis
Substituent Effects
- Nitro Group Position : The 3-nitrophenyl group in the target compound creates a meta-substitution pattern, inducing different dipole moments compared to para-substituted analogs (e.g., 4-nitrophenyl in ). This may influence intermolecular interactions in crystal packing or target binding .
- Methoxy vs. Sulfamoyl Groups : Methoxy substituents provide moderate electron-donating effects, while sulfamoyl groups (e.g., in and ) are strongly electron-withdrawing, affecting solubility and charge distribution .
Heterocyclic Core Modifications
- Thiazole vs.
Biological Activity
2-Methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H13N3O4S
- Molecular Weight : 355.4 g/mol
The biological activity of this compound is largely attributed to its structural components:
- Thiazole Ring : Known for its role in various biological processes, including enzyme inhibition and interaction with cellular receptors.
- Nitrophenyl Group : This moiety can participate in electron transfer reactions and may interact with various biological targets, potentially leading to inhibition of specific enzymes or pathways.
Anticancer Activity
Research indicates that compounds containing thiazole and nitrophenyl groups exhibit significant anticancer properties. For instance, studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines such as Jurkat and A-431. The compound's cytotoxicity was evaluated using the MTT assay, showing promising results comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
- Comparative Analysis :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Thiazole Ring Formation : Reacting 3-nitrophenyl-substituted precursors (e.g., thiourea derivatives) with α-haloketones under reflux in ethanol or acetonitrile. Catalysts like triethylamine improve yields .
- Amide Coupling : Use coupling agents (e.g., EDC/HOBt) to conjugate the thiazole-amine intermediate with 2-methoxybenzoic acid derivatives. Solvents such as DMF or dichloromethane are typical .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .
- Key Considerations : Monitor reactions via TLC, optimize temperature (60–100°C), and confirm intermediates via melting points and NMR .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy : - and -NMR to confirm proton environments and carbon backbone. IR spectroscopy validates amide (1650–1700 cm) and nitro (1500–1350 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/O bonds), as seen in analogous thiazolyl benzamides .
Q. What initial biological assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric assays, given the amide-thiazole motif’s role in disrupting anaerobic metabolism .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
- Methodological Answer :
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve discrepancies in bond lengths or torsional angles. For example, intermolecular hydrogen bonds (e.g., N–H⋯N) may stabilize unexpected conformations .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify steric or electronic effects influencing structure .
Q. What strategies improve yield during thiazole ring formation in this compound’s synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiourea intermediates .
- Catalyst Optimization : Additives like p-toluenesulfonic acid (PTSA) or microwave irradiation reduce reaction time and side products .
- Stepwise Monitoring : Use LC-MS to isolate and address low-yield intermediates early .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 3-nitrophenyl group (e.g., electron-withdrawing groups at para positions) or the methoxy group on the benzamide to assess impact on enzyme binding .
- Bioisosteric Replacement : Replace the thiazole ring with triazole or oxadiazole to evaluate metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PFOR or kinase targets, followed by in vitro validation .
Q. What mechanisms explain this compound’s potential enzyme inhibition, and how can they be validated?
- Methodological Answer :
- Mechanistic Hypotheses : The amide group may chelate metal ions in enzyme active sites, while the nitro group stabilizes charge-transfer complexes .
- Validation Methods :
- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Mutagenesis Studies : Engineer PFOR variants to test residue-specific interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Dose-Response Curves : Calculate IC values across multiple replicates to identify outliers.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., nitazoxanide derivatives) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
